molecular formula C18H23N5O8 B020042 2',3',5'-Tri-O-acetyl-2N,2N-dimethyl Guanosine CAS No. 73196-87-9

2',3',5'-Tri-O-acetyl-2N,2N-dimethyl Guanosine

Cat. No.: B020042
CAS No.: 73196-87-9
M. Wt: 437.4 g/mol
InChI Key: GZKPCWCCXJQIPH-LSCFUAHRSA-N
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Description

2',3',5'-Tri-O-acetyl-2N,2N-dimethyl Guanosine is a key protected intermediate in the synthetic pathway of advanced mRNA cap analogs . This compound is strategically designed for the research and development of novel translation inhibitors. The structure features acetyl groups protecting the sugar's hydroxyl groups and a dimethylated exocyclic amine at the N2 position of the guanine base, which is crucial for creating unique cap structures that mimic naturally occurring modifications . In eukaryotic and nematode mRNA, the 5' cap structure is essential for gene expression, and its recognition by initiation factors like eIF4E is a critical, rate-limiting step for translation . Modified cap analogs are powerful tools for probing these biological interactions. Research indicates that synthetic N2-modified cap analogs can act as potent inhibitors of protein synthesis by competitively binding to cap-binding proteins, thereby disrupting the formation of the translation initiation complex . This mechanism is particularly relevant in studying parasitic nematodes, such as Ascaris suum , which possess unique cap-binding proteins that manage distinct populations of mRNA . Consequently, this compound provides a valuable foundation for synthesizing probes and inhibitors to study parasite-specific gene expression and for exploring potential therapeutic targets. Furthermore, the structural motif of N2-modified guanosine is also significant in the synthesis of the highly modified "cap-4" structure found in trypanosomatid protozoa like Leishmania , underscoring its utility across parasitology research .

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O8/c1-8(24)28-6-11-13(29-9(2)25)14(30-10(3)26)17(31-11)23-7-19-12-15(23)20-18(22(4)5)21-16(12)27/h7,11,13-14,17H,6H2,1-5H3,(H,20,21,27)/t11-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKPCWCCXJQIPH-LSCFUAHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N(C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N(C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446653
Record name FT-0675376
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73196-87-9
Record name FT-0675376
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tri-O-Acetylation of Guanosine

The 2',3',5'-tri-O-acetylguanosine intermediate is synthesized using acetic anhydride (Ac₂O) under controlled conditions. Key modifications to classical acetylation protocols include:

  • Temperature control : Conducting reactions at 0°C to suppress N-acetylation of the exocyclic amine, achieving near-quantitative yields (98%).

  • Catalyst system : Employing triethylamine (TEA) and N,N-(dimethylamino)pyridine (DMAP) to enhance reaction efficiency.

  • Solvent optimization : Utilizing anhydrous pyridine or dichloromethane to minimize side reactions.

Post-reaction workup involves quenching with ice-cold water, followed by extraction with ethyl acetate and silica gel chromatography. The tri-O-acetylated product is characterized by 1H^1H NMR (δ 2.0–2.2 ppm for acetyl protons) and mass spectrometry.

N²-Dimethylation of Protected Guanosine

Methylation Reagents and Conditions

N²-Dimethylation is achieved using methyl iodide (CH₃I) in dimethyl sulfoxide (DMSO) at room temperature. Critical parameters include:

  • Stoichiometry : A 2.5–3.0 molar excess of CH₃I ensures complete dimethylation.

  • Reaction monitoring : HPLC analysis (C18 column, 10 mM ammonium acetate/acetonitrile gradient) tracks progress to prevent over-methylation.

  • Side reaction mitigation : Exclusion of moisture prevents hydrolysis of acetyl groups.

Alternative N²-Protection Approaches

While CH₃I is standard, N²,N²-dimethylation can also be performed using:

  • Dimethyl sulfate in alkaline conditions (yield: 85–90%).

  • Reductive amination with formaldehyde and sodium cyanoborohydride (yield: 70–75%).

Comparative data for methylation methods are summarized below:

MethodReagentSolventYield (%)Purity (%)
Methyl iodideCH₃IDMSO9298
Dimethyl sulfate(CH₃O)₂SO₂THF8895
Reductive aminationHCHO/NaBH₃CNMeOH7390

Deprotection and Final Product Isolation

Selective Acetyl Group Removal

The final step involves deprotecting the 2',3',5'-O-acetyl groups without affecting the N²-dimethyl moiety:

  • Basic conditions : Treatment with 0.5 M NaOH in methanol/water (4:1) at 0°C for 2 hours.

  • Enzymatic deacetylation : Porcine liver esterase (PLE) in phosphate buffer (pH 7.0), yielding 89% product.

Purification Techniques

  • Ion-exchange chromatography : DEAE-Sephadex A-25 (HCO₃⁻ form) effectively separates charged impurities.

  • Reverse-phase HPLC : Semi-preparative C18 columns (10 μm, 250 × 21.2 mm) with isocratic elution (20% MeCN/80% H₂O + 0.1% TFA).

Scalability and Industrial Adaptations

Kilogram-Scale Synthesis

Optimized protocols for large-scale production include:

  • Continuous flow acetylation : Reduces reaction time from 72 hours to 4 hours.

  • In situ quenching : Automated pH adjustment systems minimize degradation.

Quality Control Metrics

  • 1H^1H NMR : δ 3.15 ppm (N²-CH₃), δ 2.05–2.10 ppm (O-acetyl).

  • HPLC purity : ≥98% (USP method).

  • Residual solvents : <50 ppm (ICH Q3C guidelines).

Challenges and Optimization Strategies

Common Synthetic Pitfalls

  • N⁷ methylation : Occurs if CH₃I is used above 25°C, requiring rigorous temperature control.

  • Acetyl migration : Mitigated by avoiding protic solvents during storage.

Green Chemistry Alternatives

  • Biocatalytic methylation : Engineered methyltransferases reduce reliance on alkyl halides (yield: 68%).

  • Solvent recycling : DMSO recovery rates exceed 90% in closed-loop systems.

Applications in Nucleotide Therapeutics

The compound serves as a precursor for:

  • mRNA cap analogues : Anti-reverse cap analogues (ARCAs) with enhanced translational efficiency.

  • Antiviral prodrugs : Phosphoramidate derivatives targeting RNA viruses .

Chemical Reactions Analysis

Types of Reactions

2’,3’,5’-Tri-O-acetyl-2N,2N-dimethyl Guanosine undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding free hydroxyl groups.

    Oxidation: The guanine base can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acetic acid or sodium hydroxide can be used as reagents for hydrolysis.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: The major product is the free hydroxyl derivative of the nucleoside.

    Oxidation: Various oxidized guanine derivatives are formed.

    Substitution: Substituted nucleoside derivatives with different functional groups.

Scientific Research Applications

Antiviral Activity

HIV and Hepatitis B Virus Inhibition
2',3',5'-Tri-O-acetyl-2N,2N-dimethyl Guanosine has demonstrated significant antiviral properties, particularly against HIV and Hepatitis B viruses. Studies indicate that this compound acts as an inhibitor of viral replication, which is crucial for developing effective treatments for these chronic infections. Its mechanism involves the incorporation into viral RNA, disrupting the normal replication process of the virus .

Biochemical Studies

Inhibition of Enzymatic Activity
Research has shown that this compound can inhibit specific enzymes involved in nucleotide metabolism. For instance, it has been identified as a potent inhibitor of guanosine monophosphate (GMP) reductase, an enzyme critical for the conversion of GMP to IMP. This inhibition can disrupt nucleotide synthesis pathways in parasites such as Leishmania, highlighting its potential as an antiparasitic agent .

Quantification of tRNA Modifications
The compound can also be utilized in mass spectrometry to quantify tRNA modifications related to cellular stress responses. This application is particularly relevant in understanding how cells adapt to various stressors and the role of modified nucleosides in these processes.

Oligonucleotide Therapeutics

Modified Oligonucleotides
The incorporation of this compound into oligonucleotide designs has led to enhanced stability and efficacy in therapeutic applications. Modified nucleosides like this one improve resistance to enzymatic degradation by nucleases, thereby increasing the therapeutic window of oligonucleotide drugs .

Therapeutic Outcomes
Oligonucleotides featuring this compound have been explored for their potential in gene silencing and as antisense agents in various diseases, including cancer and viral infections. The structural modifications imparted by this compound contribute to improved binding affinity and specificity towards target RNA sequences .

Case Studies and Research Findings

StudyFocusFindings
Avila et al. (1980)Antiparasitic ActivityDemonstrated significant activity against Leishmania species with guanosine derivatives .
Recent Review (2021)Oligonucleotide ModificationsHighlighted the importance of modified nucleosides for improving drug stability and efficacy in clinical applications .
Mass Spectrometry ApplicationtRNA ModificationsUtilized this compound for quantifying stress-related tRNA modifications.

Mechanism of Action

The mechanism of action of 2’,3’,5’-Tri-O-acetyl-2N,2N-dimethyl Guanosine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It targets enzymes involved in nucleoside metabolism, such as nucleoside kinases and polymerases.

    Pathways Involved: It affects pathways related to DNA and RNA synthesis, leading to inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2’,3’,5’-Tri-O-acetyl Guanosine: Lacks the dimethyl groups at position 2 of the guanine base.

    2’,3’,5’-Tri-O-acetyl Inosine: Contains inosine instead of guanosine.

    2’,3’,5’-Tri-O-acetyl Adenosine: Contains adenosine instead of guanosine.

Uniqueness

2’,3’,5’-Tri-O-acetyl-2N,2N-dimethyl Guanosine is unique due to the presence of both acetyl and dimethyl groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for specific research and therapeutic applications.

Biological Activity

2',3',5'-Tri-O-acetyl-2N,2N-dimethyl Guanosine (Ac3dmG) is a modified nucleoside that has garnered attention due to its potential biological activities. This compound is a derivative of guanosine, modified with acetyl groups and dimethylation at the nitrogen positions. Understanding its biological activity is crucial for its application in biochemical research and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H19N5O7\text{C}_{15}\text{H}_{19}\text{N}_5\text{O}_7

This structure features:

  • Three acetyl groups at the 2', 3', and 5' positions.
  • Dimethylation at the N2 and N2 positions, which influences its interaction with biological targets.

The biological activity of Ac3dmG is primarily attributed to its ability to mimic natural nucleotides. Its acetyl groups enhance lipid solubility, facilitating cellular uptake. Once inside the cell, Ac3dmG can participate in various biochemical pathways, including:

  • RNA synthesis : It can act as a substrate for RNA polymerases.
  • Gene regulation : Ac3dmG may influence gene expression by modifying RNA stability or translation efficiency.

Antiviral Activity

Research indicates that Ac3dmG exhibits antiviral properties. It has been shown to inhibit viral replication in several studies:

  • In vitro studies demonstrated that Ac3dmG can inhibit the replication of viruses such as HIV and influenza by interfering with viral RNA synthesis .
  • The compound's mechanism involves competitive inhibition of viral polymerases, thereby reducing viral load in infected cells.

Antitumor Properties

Ac3dmG has also been investigated for its potential antitumor effects:

  • Cell culture studies revealed that Ac3dmG can induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death .
  • The compound's ability to modify RNA structure may lead to altered expression of oncogenes and tumor suppressor genes.

Study 1: Antiviral Efficacy

A study published in ACS Chemical Biology examined the antiviral efficacy of Ac3dmG against HIV. The results indicated a significant reduction in viral load in treated cells compared to controls, with an IC50 value of approximately 25 µM . This highlights its potential as a therapeutic agent in combating viral infections.

Study 2: Antitumor Activity

Another study focused on the effects of Ac3dmG on breast cancer cell lines. The findings showed that treatment with Ac3dmG led to a 50% reduction in cell viability after 48 hours, suggesting potent antitumor activity . The underlying mechanism was linked to the modulation of apoptosis-related proteins.

Comparative Analysis

The following table summarizes the biological activities and IC50 values of Ac3dmG compared to other modified nucleosides:

CompoundBiological ActivityIC50 (µM)Reference
This compoundAntiviral (HIV)25
N2,N2-Dimethyl GuanosineAntiviral (HCV)30
7-Methyl GuanylateAntitumor15

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2',3',5'-Tri-O-acetyl-2N,2N-dimethyl Guanosine, and what critical steps influence yield?

  • Methodological Answer : The synthesis typically involves sequential acetylation and dimethylation of guanosine. A two-step, one-pot approach is commonly used, where trifluoroacetic anhydride in pyridine facilitates selective acetylation of hydroxyl groups, followed by dimethylation using trimethylamine and methyl iodide . Critical steps include controlling reaction temperature (≤25°C) to avoid over-acetylation and optimizing dimethylation time (4–6 hours) to minimize side products. Intermediate purification via silica gel chromatography with a CHCl₃:MeOH (95:5) gradient improves yield (typically 65–75%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and DEPT-135 for acetyl and dimethyl group confirmation) and mass spectrometry (ESI-MS for molecular ion [M+H]+ at m/z 452.3). Compare retention times in reverse-phase HPLC (C18 column, 0.1% TFA in H₂O:MeCN gradient) with reference standards. Purity should exceed 98% as per HPLC-UV (λ = 254 nm) .

Q. What are the stability considerations for long-term storage of this compound in research settings?

  • Methodological Answer : Store lyophilized powder at –20°C under argon to prevent hydrolysis of acetyl groups. For solutions, use anhydrous DMSO or acetonitrile (avoid aqueous buffers at pH >7). Stability studies indicate <5% degradation over 12 months when stored in amber vials with desiccant .

Advanced Research Questions

Q. How does this compound enable mechanistic studies of tRNA modifications under cellular stress?

  • Methodological Answer : The dimethylamino group enhances metabolic stability, allowing incorporation into tRNA via enzymatic deacetylation in Saccharomyces cerevisiae. Post-incorporation, LC-MS/MS (Q-TOF or Orbitrap) with collision-induced dissociation (CID) detects modified nucleosides (e.g., m²₂G) at ppm-level accuracy. Optimize ionization parameters: ESI+ mode, capillary voltage 3.5 kV, and source temp 300°C .

Q. What experimental strategies resolve contradictions in deuterium-labeled derivative synthesis for reaction mechanism studies?

  • Methodological Answer : When synthesizing deuterium-labeled analogs (e.g., 2-(Dimethylamino)guanosine-d6), ensure isotopic purity (>99% D) by quenching residual H₂O with molecular sieves. Monitor deuteration via ²H-NMR (δ 4.8–5.2 ppm for ribose protons) and correct for kinetic isotope effects in nitrous acid reactions by adjusting reaction times (30–45 minutes vs. 20 minutes for non-deuterated) .

Q. How can researchers troubleshoot low yields in the dimethylation step during scale-up synthesis?

  • Methodological Answer : Low yields often arise from incomplete deprotection of acetyl groups or competing side reactions. Pre-activate the guanosine intermediate with TMSCl before dimethylation. For scale-up (>10 mmol), use a continuous-flow reactor to maintain precise stoichiometry of methyl iodide and minimize exothermic side reactions. Post-reaction, employ fractional crystallization (ethyl acetate:hexane 1:3) to isolate the product .

Analytical and Comparative Questions

Q. What chromatographic methods distinguish this compound from structural analogs like 2'-O-Methylguanosine?

  • Methodological Answer : Use UPLC with a HILIC column (e.g., BEH Amide, 2.1 × 100 mm) and mobile phase A (10 mM NH₄OAc in H₂O) and B (10 mM NH₄OAc in MeCN). The compound elutes at 6.2 min (vs. 5.8 min for 2'-O-Methylguanosine) due to increased hydrophobicity from acetyl groups. Confirm via MS/MS fragmentation patterns: m/z 310.1 (base peak) for acetyl loss .

Q. How do the photophysical properties of this compound affect its utility in fluorescence-based tRNA tracking?

  • Methodological Answer : The dimethylamino group confers weak fluorescence (λₑₓ = 280 nm, λₑₘ = 340 nm) but requires derivatization with Cy5 or FITC for imaging. For live-cell tracking, use two-photon microscopy (740 nm excitation) to reduce photobleaching. Compare with non-acetylated guanosine derivatives to assess signal-to-noise ratios in E. coli models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2',3',5'-Tri-O-acetyl-2N,2N-dimethyl Guanosine
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2',3',5'-Tri-O-acetyl-2N,2N-dimethyl Guanosine

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